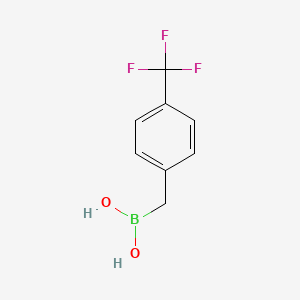
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenylboronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
The phenylboronic acid moiety is then attached through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the oxadiazole ring can interact with biological targets, making it a valuable scaffold in the development of new therapeutics.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism of action of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects or functional properties in materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid include:
- (4-(Trifluoromethyl)phenyl)boronic acid
- (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- (4-(5-(Trifluoromethyl)-1,2,4-thiadiazol-3-yl)phenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the trifluoromethyl group and the oxadiazole ring in a single molecule. This unique combination imparts distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H6BF3N2O3 |
|---|---|
Poids moléculaire |
257.96 g/mol |
Nom IUPAC |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)8-14-7(15-18-8)5-1-3-6(4-2-5)10(16)17/h1-4,16-17H |
Clé InChI |
BKBCROBYYOUMSJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


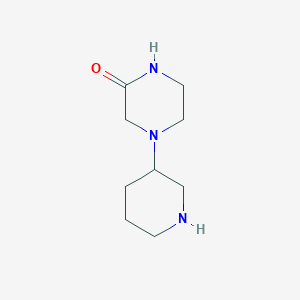

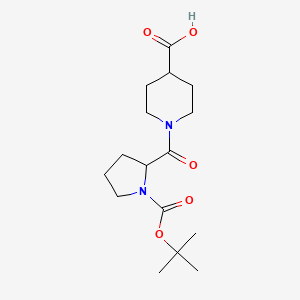
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
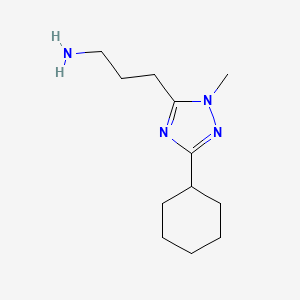
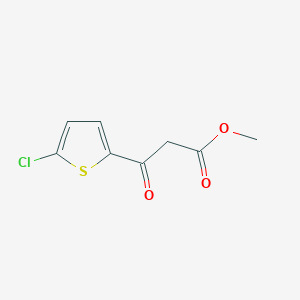
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)

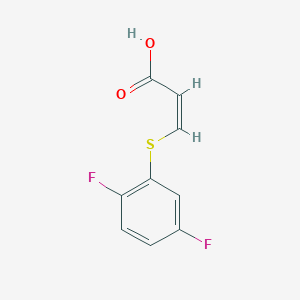


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
